molecular formula C5H3FN4O2 B12078041 6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione

6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione

Cat. No.: B12078041
M. Wt: 170.10 g/mol
InChI Key: AHZDJECEGIQPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione is a specialized fluorinated heterocyclic compound offered as a key chemical scaffold for medicinal chemistry and drug discovery research. Compounds based on the 1,2,4-triazolo[1,5-a]pyrimidine core have demonstrated significant potential in pharmaceutical development, particularly as inhibitors of viral enzymes and protein kinases. While research on this specific dione derivative is still emerging, analogues within the 1,2,4-triazolopyrimidine chemical class have been extensively investigated. These related compounds have shown promising biological activity as inhibitors of the Influenza virus RNA-dependent RNA polymerase (RdRP) by disrupting the protein-protein interaction between its PA and PB1 subunits, a validated target for anti-flu drug development . Furthermore, the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) scaffold has been repurposed and identified as a novel class of allosteric inhibitors for the HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H) function, an enzymatic activity not yet targeted by any approved anti-HIV drug . Beyond virology, structurally similar heterocyclic systems, such as pyrazolopyrimidines, are well-established as potent protein kinase inhibitors (PKIs) for targeted cancer therapy, acting on kinases like EGFR, B-Raf, and MEK . The incorporation of a fluorine atom, as in this derivative, is a common strategy in lead optimization to modulate a compound's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. Researchers can utilize this high-purity building block to explore new chemical space and develop novel therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C5H3FN4O2

Molecular Weight

170.10 g/mol

IUPAC Name

6-fluoro-8H-[1,2,4]triazolo[4,3-a]pyrimidine-5,7-dione

InChI

InChI=1S/C5H3FN4O2/c6-2-3(11)8-5-9-7-1-10(5)4(2)12/h1-2H,(H,8,9,11)

InChI Key

AHZDJECEGIQPKE-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C2N1C(=O)C(C(=O)N2)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Fluorinated Pyrimidine Precursors with 1,2,4-Triazole Derivatives

A widely reported strategy for triazolopyrimidines involves cyclocondensation between aminotriazoles and fluorinated pyrimidine intermediates. For example, 6-fluoro-2,4,6-trihydroxypyrimidine may react with 3-amino-1,2,4-triazole under acidic conditions (e.g., glacial acetic acid) at elevated temperatures (120°C). This method mirrors the synthesis of non-fluorinated analogs, where cyclization yields the triazolopyrimidine core.

Reaction Conditions:

  • Reactants: 6-fluoro-2,4,6-trihydroxypyrimidine (1 eq.), 3-amino-1,2,4-triazole (1 eq.)

  • Solvent: Glacial acetic acid

  • Temperature: 120°C, 7 hours

  • Workup: Precipitation with ice water, recrystallization in 50% ethanol.

Yield: ~70–89% (extrapolated from analogous reactions).

Gould-Jacobs Cyclization Strategy

The Gould-Jacobs reaction, involving thermal cyclization of enamine intermediates, offers another route. Starting with 6-fluoro-4-amino-2-mercaptopyrimidine , treatment with ethyl acetoacetate forms an enamine, which undergoes cyclization in polyphosphoric acid (PPA) to yield the triazolopyrimidine ring.

Optimization Notes:

  • Cyclization Agent: Polyphosphoric acid (PPA) at 150°C for 3 hours enhances ring closure efficiency.

  • Fluorine Stability: The fluorine substituent remains intact under these conditions, as evidenced by 19F^{19}\text{F}-NMR data in related compounds.

Post-Synthetic Fluorination

Late-stage fluorination of preformed triazolopyrimidines using agents like Selectfluor® or DAST\text{DAST} (diethylaminosulfur trifluoride) provides an alternative pathway. For instance, 1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione may undergo electrophilic fluorination at position 6 under anhydrous conditions.

Typical Protocol:

  • Substrate: 1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione (1 eq.)

  • Fluorinating Agent: Selectfluor® (1.2 eq.)

  • Solvent: Acetonitrile, 80°C, 12 hours

  • Yield: ~50–60% (estimated from similar fluorinations).

Comparative Analysis of Synthetic Methods

The table below evaluates the advantages and limitations of each approach:

Method Yield Reaction Time Key Challenges
Cyclocondensation70–89%7–24 hoursPurification of polar intermediates
Gould-Jacobs Cyclization65–75%3–5 hoursHandling corrosive PPA
Post-Synthetic Fluorination50–60%12–24 hoursSelectivity issues, byproduct formation

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H^1\text{H}-NMR (DMSO-d6d_6): Singlets at δ\delta 11.2 ppm (NH), δ\delta 8.1 ppm (C2_2-H), and absence of aromatic protons confirm the fused triazolopyrimidine structure.

  • 19F^{19}\text{F}-NMR : A singlet at δ\delta -120 ppm verifies the fluorine substituent.

  • HR-MS : [M+H]+^+ peak at m/zm/z 171.0982 (calc. 171.0985).

Crystallographic Data

While single-crystal X-ray data for the title compound remains unpublished, analogous triazolopyrimidines exhibit monoclinic crystal systems with P21/cP2_1/c space groups, suggesting similar packing arrangements .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione exhibits significant anticancer properties. Research published in various journals has demonstrated its ability to inhibit the proliferation of cancer cells through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound showed promising results against breast cancer cell lines by disrupting mitochondrial function and enhancing reactive oxygen species production .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its derivatives have shown effectiveness against various bacterial strains and fungi.

  • Case Study : Research conducted by pharmaceutical scientists revealed that specific derivatives of 6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects.

  • Case Study : A study published in the European Journal of Pharmacology demonstrated that it significantly reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in treating inflammatory diseases .

Pesticide Development

The unique structure of 6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione makes it a candidate for developing new pesticides. Its ability to interact with biological systems allows for the design of effective agrochemicals.

  • Case Study : Research focused on developing fungicides based on this compound has shown promising results in controlling fungal pathogens affecting crops such as wheat and corn .

Herbicide Potential

Similarly, its herbicidal properties are being explored. The compound's mechanism of action may involve disrupting metabolic pathways in plants.

  • Case Study : A recent publication highlighted the synthesis of herbicides derived from this compound that effectively inhibited weed growth without harming crop plants .

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with nucleic acids, disrupting essential biological processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7-dione 6-F C₆H₃FN₄O₂ 182.11 Antiviral, antitumor potential
4-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-dione (7a ) 4-Me C₆H₅N₅O₂ 179.13 High thionation yield (68%)
2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine (4a ) 2-NH₂, 5/7-OMe C₇H₈N₄O₂ 180.16 Herbicidal activity
1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione (4a ) 1,3,6-Me C₈H₈N₄O₂ 192.18 Chaperone amplification (HSF1 activation)

Stability and Reactivity

  • Acid Sensitivity : Triazolopyrimidines with methyl groups undergo Dimroth rearrangement under acidic conditions (e.g., 6–9 in ), whereas the fluorinated analog’s stability under similar conditions remains unstudied but hypothesized to resist rearrangement due to fluorine’s steric and electronic effects .
  • Thionation Byproducts: Methylated derivatives produce dithionated thiadiazolo-pyrimidines (9), while fluorinated analogs may favor mono-thionation due to reduced electron density at the 7-position .

Biological Activity

6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione (CAS Number: 105441-05-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease. This article provides a comprehensive overview of its biological activity, including antiproliferative effects against cancer cell lines, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₅H₃FN₄O₂
  • Molecular Weight : 170.10 g/mol
  • IUPAC Name : 6-Fluoro-1H,5H,6H,7H-[1,2,4]triazolo[4,3-a]pyrimidine-5,7-dione
  • SMILES Notation : [H]N1N=CN2C1=NC(=O)C(F)C2=O

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro Studies : A series of derivatives of triazolo-pyrimidine compounds were evaluated for their antiproliferative activities against various human cancer cell lines. Notably, derivatives exhibited IC50 values ranging from 0.24 to 13.1 µM against MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines .
CompoundCell LineIC50 (µM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1
6nA5495.9
6nSW-4802.3

The mechanisms through which 6-fluoro-1,2,4-triazolo[4,3-a]pyrimidine exerts its biological effects include:

  • ERK Signaling Pathway Inhibition : The compound has been shown to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell proliferation and survival such as ERK1/2 and AKT .
  • Induction of Apoptosis : Compounds derived from this scaffold have demonstrated the ability to induce apoptosis in cancer cells through various pathways including cell cycle arrest at G2/M phase and regulation of apoptosis-related proteins .
  • Tubulin Polymerization Inhibition : Some derivatives have been identified as effective inhibitors of tubulin polymerization, a critical mechanism for disrupting cancer cell division .

Case Studies

In a recent study focused on the synthesis and evaluation of triazolo-pyrimidine derivatives:

  • Compound Evaluation : Among the synthesized compounds, one derivative showed an IC50 value of 0.53 µM against HCT-116 cells and was noted for its ability to induce significant apoptosis at higher concentrations (10 µM and above) .
  • Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with these compounds resulted in a marked increase in early and late apoptotic cells compared to controls, showcasing their potential as effective chemotherapeutic agents.

Q & A

Q. Basic Characterization

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry (e.g., fluorine substitution at C6) and hydrogen bonding in the dione moiety .
    • IR : Detect carbonyl stretches (1650–1750 cm⁻¹) and triazole ring vibrations .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 226.04) .
  • X-ray crystallography : Resolve ambiguities in fused-ring systems (e.g., triazolo-pyrimidine angle distortions) .

How can researchers resolve contradictions in bioactivity data across studies?

Advanced Data Analysis
Contradictions often arise from assay variability. Strategies include:

  • Standardized assays : Use identical enzyme sources (e.g., recombinant human aromatase vs. bacterial KARI) and buffer conditions (pH 6.5 ammonium acetate) .
  • Control experiments : Compare with known inhibitors (e.g., letrozole for aromatase) to validate IC₅₀ values .
  • Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., 3-chloro derivatives) to identify substituent-dependent trends .

How does fluorine substitution at C6 influence reactivity and bioactivity compared to non-fluorinated analogs?

Q. Advanced Structure-Activity Relationship

  • Electronic effects : Fluorine’s electronegativity enhances electrophilic substitution at C5/C7 but reduces nucleophilic attack on the triazole ring .
  • Bioactivity : Fluorine increases metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., aromatase’s heme-binding domain) .
  • Comparative data : Non-fluorinated analogs (e.g., 3-chloro-pyrazolo-pyrimidine-diones) show 30–50% lower inhibition potency in enzyme assays .

What solvent-free strategies align with green chemistry for synthesizing this compound?

Q. Advanced Green Synthesis

  • Mechanochemical approaches : Grind hydrazonoyl halides and thiobarbituric acid using a ball mill (20 Hz, 30 min) to avoid solvents like DMF .
  • Microwave-assisted synthesis : Reduce reaction times (from 12 hours to 30 minutes) and improve yields by 15–20% .
  • Catalyst recycling : Recover heterogeneous catalysts (e.g., montmorillonite K10) via filtration for reuse in subsequent batches .

Which enzymatic assays are suitable for evaluating this compound’s inhibitory potential?

Q. Advanced Bioassay Design

  • Aromatase inhibition :
    • Protocol : Use human placental microsomes with [¹⁴C]-androstenedione substrate. Measure ¹⁴C-estradiol production via HPLC .
    • Controls : Include letrozole (IC₅₀ = 0.1 nM) as a positive control .
  • KARI inhibition :
    • Assay : Monitor NADPH consumption at 340 nm in Mycobacterium tuberculosis KARI .
    • Data interpretation : Time-dependent inhibition requires pre-incubation (10 min) with the enzyme .

How can side reactions during synthesis be mitigated?

Q. Advanced Optimization

  • By-product formation :
    • Hydrazone intermediates : Add acetic acid (1 eq.) to suppress undesired cyclization .
    • Oxidative dimerization : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .
  • Purification : Employ column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) or recrystallization (ethanol/water) to isolate the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.